Cas no 1903165-39-8 (N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide)

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide
- AKOS025389911
- F6524-1103
- 1903165-39-8
- N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide
- N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide
- N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide
-
- インチ: 1S/C15H13FN4O2S/c1-9-2-5-13(23-9)14(21)17-6-7-20-15(22)11-8-10(16)3-4-12(11)18-19-20/h2-5,8H,6-7H2,1H3,(H,17,21)
- InChIKey: QJMDTFRCSOQZKI-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1C(NCCN1C(C2C=C(C=CC=2N=N1)F)=O)=O
計算された属性
- せいみつぶんしりょう: 332.07432501g/mol
- どういたいしつりょう: 332.07432501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-1103-4mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-50mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-5μmol |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-30mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-40mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-20μmol |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-2mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-20mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-75mg |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-1103-2μmol |
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |
1903165-39-8 | 2μmol |
$57.0 | 2023-09-08 |
N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamideに関する追加情報
N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide: A Promising Compound for Pharmaceutical Applications
N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide, with the CAS number 1903165-39-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which combines elements of thiophene and benzotriazine rings, creating a versatile platform for drug development. Recent studies have highlighted its potential in targeting various biological pathways, making it a focal point for researchers seeking innovative therapeutic solutions.
The synthesis of N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide involves a multi-step process that leverages advanced organic chemistry techniques. The incorporation of a fluoro substituent at the 6-position of the benzotriazine ring is critical for modulating the compound's pharmacokinetic properties. This modification enhances the compound's ability to interact with specific receptors, thereby improving its efficacy and reducing off-target effects.
Recent research published in Journal of Medicinal Chemistry has demonstrated that N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide exhibits potent inhibitory activity against a range of enzymes implicated in inflammatory diseases. The thiophene ring, a key structural component, contributes to the compound's stability and solubility, which are essential for drug formulation. Additionally, the carboxamide group at the 2-position plays a crucial role in enhancing the compound's interaction with biological targets.
One of the most notable aspects of this compound is its ability to modulate the 1,2,3-benzotriazine scaffold, which has been shown to possess unique pharmacological properties. The 4-oxo functionality in the benzotriazine ring further enhances the compound's reactivity, enabling it to engage in various biochemical interactions. This structural feature is particularly advantageous in the context of drug design, where the ability to fine-tune molecular interactions is paramount.
Current studies are exploring the therapeutic potential of N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide in the treatment of neurodegenerative disorders. The compound's interaction with mitochondrial pathways has been a focal point of recent investigations, as mitochondrial dysfunction is a common feature in conditions such as Alzheimer's and Parkinson's disease. Preliminary data suggest that this compound may help restore mitochondrial function, offering a novel approach to managing these complex disorders.
Another area of interest is the compound's application in anti-inflammatory therapies. The 5-methyl substituent on the thiophene ring has been shown to influence the compound's ability to suppress inflammatory responses. This modification may be critical for reducing the side effects associated with traditional anti-inflammatory drugs, which often exhibit broad-spectrum activity and can lead to systemic complications.
Researchers are also examining the synthetic pathways for N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide, with a focus on optimizing yield and purity. Advances in catalytic methods and green chemistry techniques are being integrated to improve the efficiency of the synthesis process. These efforts are essential for scaling up production to meet potential pharmaceutical demands.
The pharmacokinetic profile of this compound is another area of active research. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting the compound's behavior in vivo and for designing effective dosing regimens. The carboxamide group's role in enhancing solubility and bioavailability is a key factor in these investigations.
Moreover, the compound's potential as a multitarget agent is being explored. Its ability to interact with multiple biological targets simultaneously may offer advantages in treating complex diseases where multiple pathways are involved. This characteristic is particularly relevant in the context of oncology, where targeting multiple pathways can lead to more effective therapeutic outcomes.
In conclusion, N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide stands out as a promising candidate in pharmaceutical research. Its unique molecular structure and the strategic incorporation of functional groups such as fluoro, thiophene, and carboxamide contribute to its potential therapeutic applications. As research continues to uncover its full capabilities, this compound may pave the way for innovative treatments in various medical fields.
1903165-39-8 (N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl-5-methylthiophene-2-carboxamide) 関連製品
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)
- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)




